Florifenine

COX inhibition TXB2 assay human whole blood

Florifenine (CAS 83863-79-0) is a selective COX inhibitor with a unique dual mechanism—suppressing neutrophil elastase release without affecting superoxide generation—unlike classical NSAIDs. Its distinct 7-trifluoromethylquinoline scaffold differentiates it from all approved anthranilic acid derivatives. With nanomolar potency (IC50 32.5 nM for TXB2 suppression), it enables lower-concentration experimental protocols than micromolar alternatives. Validated in TPA-induced mouse ear edema and zymosan-induced air pouch models. Ideal for SAR studies on fluorination effects (LogP 5.26–6.70) and for investigating the dissociation between proteolytic and oxidative neutrophil pathways. For research use only; not for human or veterinary applications.

Molecular Formula C23H22F3N3O2
Molecular Weight 429.4 g/mol
CAS No. 83863-79-0
Cat. No. B119652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlorifenine
CAS83863-79-0
Synonyms2-[[7-(Trifluoromethyl)-4-quinolinyl]amino]benzoic Acid 2-(1-Pyrrolidinyl)ethyl Ester; 
Molecular FormulaC23H22F3N3O2
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F
InChIInChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28)
InChIKeyDQOYUDHAZMAVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Florifenine (CAS 83863-79-0): Chemical Identity and Baseline Pharmacological Profile for Research Procurement


Florifenine (CAS 83863-79-0), chemically 2-(1-pyrrolidinyl)ethyl N-[7-(trifluoromethyl)-4-quinolyl]anthranilate, is an experimental small-molecule anti-inflammatory agent classified as an aminoquinoline derivative with a pyrrolidine moiety [1]. It functions as a selective cyclooxygenase (COX) inhibitor and has been characterized primarily for topical anti-inflammatory activity [2]. The compound exhibits a molecular formula of C₂₃H₂₂F₃N₃O₂, a monoisotopic molecular weight of 429.17 Da, and a calculated LogP of approximately 5.26–6.70, indicating high lipophilicity [3]. Florifenine is assigned the UNII identifier S7UT8VQG94 and DrugBank accession DB20655, with an experimental development status and no reported clinical advancement beyond preclinical characterization [1][4].

Why Florifenine Cannot Be Casually Substituted with Other Anthranilic Acid Derivatives in Experimental Systems


Anthranilic acid derivatives (fenamates) constitute a heterogeneous pharmacological class with substantial divergence in molecular targets, COX isoform selectivity, and safety profiles. While compounds such as glafenine, floctafenine, antrafenine, and mefenamic acid share a common anthranilic acid scaffold, their clinical utility and adverse event profiles differ markedly—glafenine was withdrawn due to anaphylactic reactions, whereas mefenamic acid remains clinically available as a nonselective NSAID [1]. Florifenine differs structurally from these fenamates through its unique 7-trifluoromethylquinoline substitution combined with a pyrrolidinylethyl ester side chain, a configuration absent in all approved anthranilic acid derivatives [2]. Furthermore, florifenine demonstrates a dual mechanism involving both COX inhibition and neutrophil elastase release suppression without affecting superoxide anion generation—a functional profile not established for glafenine, floctafenine, or antrafenine [3]. Substituting florifenine with structurally related fenamates would therefore introduce confounding variables in target engagement, off-target activity, and functional outcomes in experimental inflammation models.

Florifenine (CAS 83863-79-0) Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


TXB₂ Suppression Potency in Human Whole Blood: Florifenine vs. Established NSAIDs

Florifenine inhibits thromboxane B₂ (TXB₂) generation in human whole blood with an IC₅₀ of 32.5 nM, demonstrating potent COX pathway suppression at nanomolar concentrations [1]. This IC₅₀ value places florifenine in a potency range comparable to certain clinically established NSAIDs when evaluated under similar ex vivo human whole blood assay conditions—for context, ibuprofen exhibits TXB₂ IC₅₀ values of approximately 2.4–7.2 μM (2400–7200 nM) in human whole blood, making florifenine approximately 74- to 220-fold more potent on a molar basis in this specific assay system [2]. However, it is critical to note that this potency difference is derived from cross-study comparison rather than direct head-to-head experimentation, and the translational significance to in vivo anti-inflammatory efficacy remains unestablished due to absence of clinical data [3].

COX inhibition TXB2 assay human whole blood anti-inflammatory potency

Neutrophil Elastase Release Suppression Independent of Superoxide Anion Generation: Mechanistic Differentiation from Classical NSAIDs

Florifenine inhibits elastase release in human neutrophils without affecting superoxide anion generation, representing a distinct pharmacological profile relative to many classical NSAIDs [1]. This functional dissociation—suppression of proteolytic enzyme release while preserving superoxide-dependent host defense pathways—contrasts with the broader suppressive effects observed with certain comparator NSAIDs on neutrophil oxidative burst [2]. In the primary study, florifenine was directly shown to lack antioxidant effects while maintaining the capacity to inhibit elastase release, indicating that its anti-inflammatory mechanism is not mediated through reactive oxygen species scavenging [1]. No direct comparative quantitative data for elastase inhibition versus other NSAIDs are available in the peer-reviewed literature for this compound.

neutrophil function elastase inhibition superoxide anion inflammation mechanism

Topical Anti-Inflammatory Activity in TPA-Induced Ear Edema: Comparative Potency Context

Topical administration of florifenine produces dose-related anti-inflammatory activity in 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema in mice, with documented suppression of neutrophil migration and PGE₂ content in inflamed ears [1]. The primary publication notes that florifenine exhibits lower potency in arachidonic acid-induced edema compared to TPA-induced edema, suggesting differential efficacy across inflammatory stimuli [1]. For procurement context, this TPA-induced ear edema model is a standard screening assay for topical anti-inflammatory agents, and florifenine's activity has been documented in the peer-reviewed literature, whereas many structurally related anthranilic acid derivatives (glafenine, floctafenine, antrafenine) lack comparable topical anti-inflammatory characterization [2]. No direct head-to-head potency comparisons (e.g., ED₅₀ values) with specific NSAIDs in this model are available.

topical inflammation TPA-induced edema mouse model anti-inflammatory efficacy

Structural Distinction from Nicafenine: Trifluoromethyl Substitution as a Metabolic and Lipophilicity Determinant

Florifenine (C₂₃H₂₂F₃N₃O₂; MW 429.43; LogP 5.26) differs from its closest structural analog Nicafenine (C₂₄H₁₉ClN₄O₃; MW 446.11) primarily through substitution of a chlorine atom and carboxamide with a trifluoromethyl group and pyrrolidinylethyl ester side chain [1]. The trifluoromethyl substitution in florifenine contributes to increased lipophilicity (LogP 5.26 vs. typical values of 3.0–4.0 for non-fluorinated anthranilic acid derivatives) and is generally associated with enhanced metabolic stability due to the strength of the C–F bond resisting oxidative metabolism [2]. While no direct comparative metabolic stability assays between florifenine and Nicafenine have been published, the presence of the trifluoromethyl group in florifenine is a well-established medicinal chemistry strategy for improving metabolic stability and membrane permeability [3].

structure-activity relationship trifluoromethyl lipophilicity metabolic stability

Differential Activity Across Inflammatory Stimuli: TPA-Induced vs. Arachidonic Acid-Induced Edema

Florifenine exhibits differential potency depending on the inflammatory stimulus: it demonstrates robust dose-related activity in TPA-induced ear edema but shows lower potency in arachidonic acid (AA)-induced edema in mice [1]. This stimulus-dependent efficacy profile suggests that florifenine's anti-inflammatory mechanism may preferentially target protein kinase C-mediated pathways (TPA) over direct arachidonic acid metabolite-driven inflammation [1]. In contrast, classical NSAIDs such as indomethacin typically demonstrate more consistent potency across both TPA and AA-induced edema models due to their primary mechanism of COX inhibition at the arachidonic acid substrate level [2]. No direct comparative ED₅₀ data across compounds in these models are available.

differential pharmacology arachidonic acid cascade TPA response inflammatory stimulus specificity

Florifenine (CAS 83863-79-0): Evidence-Based Research Application Scenarios for Scientific Procurement Decisions


Ex Vivo Human Whole Blood COX Pathway Inhibition Studies Requiring Nanomolar Potency

Investigators conducting ex vivo human whole blood assays to characterize COX pathway modulation may select florifenine based on its documented IC₅₀ of 32.5 nM for TXB₂ suppression [1]. This nanomolar potency enables experimental protocols requiring lower compound concentrations than would be necessary with micromolar-potency alternatives such as ibuprofen (IC₅₀ 2.4–7.2 μM), potentially reducing confounding off-target effects in complex biological matrices [2]. However, users should note that clinical pharmacokinetic and safety data are absent, limiting direct translational interpretation.

Topical Cutaneous Inflammation Research in Murine TPA-Induced Edema Models

Florifenine is appropriate for topical anti-inflammatory studies utilizing the TPA-induced mouse ear edema model, where it has demonstrated dose-related efficacy with associated reductions in neutrophil migration and PGE₂ content [1]. This model-specific validation distinguishes florifenine from other anthranilic acid derivatives lacking published topical characterization [2]. Researchers investigating PKC-mediated inflammatory pathways (TPA-stimulated) rather than direct arachidonic acid cascade activation may find florifenine's stimulus-dependent activity profile particularly relevant.

Neutrophil Functional Studies Investigating Elastase-Superoxide Dissociation

Florifenine offers utility in experimental systems examining the dissociation between neutrophil proteolytic enzyme release (elastase) and oxidative burst (superoxide anion generation) [1]. Unlike classical NSAIDs that may broadly suppress both pathways, florifenine's demonstrated capacity to inhibit elastase release without affecting superoxide generation makes it a useful tool compound for studying this functional separation [2]. Applications may include mechanism-of-action studies in neutrophil-mediated inflammatory pathologies where preservation of superoxide-dependent antimicrobial activity is desirable.

Structure-Activity Relationship Studies Involving Trifluoromethyl-Substituted Anthranilic Acid Derivatives

As a trifluoromethyl-substituted anthranilic acid derivative, florifenine serves as a reference compound for SAR investigations exploring the influence of fluorination on lipophilicity, metabolic stability, and target engagement within this chemical class [1]. Its calculated LogP of 5.26–6.70 distinguishes it from non-fluorinated fenamates, providing a physicochemical comparator for studies correlating lipophilicity with membrane permeability, tissue distribution, or in vitro assay behavior [2].

Technical Documentation Hub

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